Ethyl 4-(pyridin-2-yl)benzoate
Description
Structure
3D Structure
Properties
CAS No. |
4385-61-9 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
ethyl 4-pyridin-2-ylbenzoate |
InChI |
InChI=1S/C14H13NO2/c1-2-17-14(16)12-8-6-11(7-9-12)13-5-3-4-10-15-13/h3-10H,2H2,1H3 |
InChI Key |
NNSDTRFALMDPPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Ethyl 4 Pyridin 2 Yl Benzoate
Direct Synthesis Approaches
Direct approaches focus on creating the C-C bond between the two key aromatic rings in a single, pivotal step. Palladium-catalyzed cross-coupling reactions are the most prominent and versatile methods employed for this purpose.
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for forming carbon-carbon bonds. These reactions generally involve the coupling of an organohalide with an organometallic reagent, facilitated by a palladium catalyst. For the synthesis of Ethyl 4-(pyridin-2-yl)benzoate, this typically involves a reaction between a derivative of pyridine (B92270) and a derivative of ethyl benzoate (B1203000). Several specific named reactions fall under this category, including the Negishi, Suzuki, and Stille couplings, which utilize different organometallic reagents. researchgate.netsemanticscholar.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. unicatt.it
The Negishi coupling, which utilizes organozinc reagents, is a powerful method for this transformation. Organozinc compounds are valued for their tolerance of various functional groups, such as esters, due to their moderate reactivity compared to more aggressive organometallic reagents like Grignard reagents. wikipedia.org
A representative synthesis, analogous to the preparation of the target molecule, involves the reaction of a pyridinylzinc pivalate (B1233124) with ethyl 4-bromobenzoate (B14158574). The organozinc reagent can be prepared in situ or as a stable solid, which is then coupled with the aryl halide in the presence of a palladium catalyst. The use of a specialized catalyst system, such as PEPPSI-IPr, can facilitate the reaction under mild conditions, leading to high yields.
Table 1: Representative Conditions for Negishi-Type Coupling
| Component | Reagent/Condition | Purpose | Reference |
|---|---|---|---|
| Pyridine Source | Pyridinylzinc pivalate | Nucleophilic Coupling Partner | |
| Benzoate Source | Ethyl 4-bromobenzoate | Electrophilic Coupling Partner | |
| Catalyst | PEPPSI-IPr (1 mol%) | Facilitates C-C bond formation | |
| Solvent | Tetrahydrofuran (THF) | Reaction Medium | |
| Temperature | 25 °C | Reaction Condition |
| Yield | 94% (for pyridin-3-yl isomer) | Product Yield | |
The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions for synthesizing biaryl compounds. This reaction involves the coupling of an organoboron species, typically a boronic acid or a boronic ester (such as a pinacol (B44631) ester), with an organohalide. researchgate.netnih.gov The reaction requires a palladium catalyst and a base.
For the synthesis of this compound, two primary pathways are viable:
Reaction of 2-pyridylboronic acid with ethyl 4-halobenzoate (e.g., ethyl 4-bromobenzoate).
Reaction of a halopyridine (e.g., 2-bromopyridine) with (4-(ethoxycarbonyl)phenyl)boronic acid.
The stability and commercial availability of many boronic acids make this a highly practical and common approach. researchgate.net The reaction conditions, including the choice of palladium catalyst (e.g., Pd(dppf)Cl₂), base (e.g., Na₃PO₄ or Na₂CO₃), and solvent, are optimized to achieve high conversion. nih.gov
Table 2: General Components for Suzuki-Miyaura Coupling
| Component | Example Reagent | Role in Reaction | Reference |
|---|---|---|---|
| Organoboron Reagent | 2-Pyridylboronic acid | Nucleophilic Partner | nih.govresearchgate.net |
| Organohalide | Ethyl 4-bromobenzoate | Electrophilic Partner | researchgate.net |
| Catalyst | Pd(dppf)Cl₂ or Pd(OAc)₂ | Cross-coupling catalyst | nih.govresearchgate.net |
| Base | Na₂CO₃, K₂CO₃, or Na₃PO₄ | Activates boronic acid | nih.govresearchgate.net |
| Solvent | Dioxane/Water, Ethanol (B145695), or Toluene | Reaction Medium | nih.govresearchgate.net |
Grignard reagents (R-Mg-X) are highly reactive organomagnesium compounds that are powerful nucleophiles and strong bases. wikipedia.org While they are fundamental in organic synthesis for C-C bond formation, their direct application in synthesizing this compound is problematic. The primary issue is the high reactivity of the Grignard reagent towards the ester functional group. adichemistry.com
A Grignard reagent will readily attack the electrophilic carbonyl carbon of the ethyl benzoate ester. This addition reaction typically occurs twice, leading to the formation of a tertiary alcohol after workup, rather than the desired biaryl ester. adichemistry.commnstate.edu Therefore, a direct coupling of a pyridinylmagnesium halide with ethyl 4-halobenzoate, or vice-versa, is generally not a viable strategy for obtaining this compound in good yield without protecting the ester group. While palladium-catalyzed cross-coupling reactions involving Grignard reagents (Kumada coupling) exist, their utility is limited by the functional group incompatibility seen here.
Precursor-Based Synthesis and Derivatization
This strategy involves using precursors that already contain one of the aromatic rings and are functionalized to allow for the formation of the second ring or its attachment.
This is a practical and widely applied manifestation of the cross-coupling reactions described previously. The synthesis starts with a functionalized pyridine and a functionalized benzoate, one bearing a halogen and the other an organometallic or organoboron group.
Pathway A (e.g., Suzuki Coupling): A halopyridine, such as 2-bromopyridine (B144113) or 2-chloropyridine, is coupled with (4-(ethoxycarbonyl)phenyl)boronic acid. This approach builds the molecule by forming the C-C bond from a pre-functionalized benzoate precursor.
Pathway B (e.g., Negishi Coupling): A halobenzoate, such as ethyl 4-bromobenzoate, serves as the electrophilic partner for a nucleophilic pyridine derivative. For instance, 2-bromopyridine can be converted into an organozinc reagent, which is then coupled with ethyl 4-bromobenzoate in a palladium-catalyzed reaction. This route is advantageous as the less reactive organozinc reagent selectively couples at the C-Br bond without disturbing the ethyl ester. wikipedia.org
These precursor-based methods are often preferred due to the wide availability of the starting materials and the high efficiency and functional group tolerance of the associated cross-coupling reactions.
Condensation Reactions Involving Related Pyrimidine (B1678525) or Pyrazoline Intermediates
The synthesis of bi-aryl compounds can sometimes be achieved through condensation reactions involving heterocyclic intermediates. However, in the case of this compound, the scientific literature does not prominently feature synthetic routes that utilize pyrimidine or pyrazoline intermediates in a direct condensation step to form the pyridine-benzene linkage.
While the synthesis of various pyrimidine and pyrazoline derivatives is well-documented, these methods are not typically employed as a direct means to construct the core structure of this compound. For example, pyrimidine derivatives can be synthesized through multi-component reactions, such as the condensation of benzaldehydes, ethyl cyanoacetate, and thiourea. mdpi.com Similarly, the classical synthesis of 2-pyrazolines often involves the reaction of α,β-unsaturated aldehydes and ketones with hydrazines. nih.gov These heterocyclic compounds are valuable in their own right for various applications, including medicinal chemistry, but their role as direct precursors in the synthesis of this compound through condensation reactions is not a commonly reported strategy.
Multi-Step Synthetic Sequences and Optimized Conditions
The more conventional and widely reported methods for the synthesis of this compound and its analogs involve multi-step sequences. These strategies typically rely on cross-coupling reactions to form the carbon-carbon bond between the pyridine and benzene (B151609) rings, followed or preceded by an esterification step.
One of the most common approaches is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a pyridine-containing boronic acid or ester with a halogenated benzoate derivative, or vice versa, in the presence of a palladium catalyst and a base. For instance, 2-bromopyridine could be coupled with ethyl 4-(boronophenyl)benzoate.
Another key multi-step strategy is the esterification of 4-(pyridin-2-yl)benzoic acid. In this sequence, the bi-aryl carboxylic acid is first synthesized, often via a cross-coupling reaction, and then converted to the corresponding ethyl ester. The esterification is typically carried out by reacting the carboxylic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, often under reflux conditions to drive the reaction to completion.
The table below summarizes a general multi-step synthetic approach and optimized conditions that could be applied for the synthesis of this compound.
Table 1: Generalized Multi-Step Synthesis and Optimized Conditions
| Step | Reaction Type | Reactants | Catalyst/Reagents | Solvent | General Conditions | Yield |
|---|---|---|---|---|---|---|
| 1 | Suzuki-Miyaura Coupling | 2-Bromopyridine, 4-(Ethoxycarbonyl)phenylboronic acid | Pd(PPh3)4, Na2CO3 | Toluene/Ethanol/Water | Inert atmosphere, Reflux, 8-12 h | Moderate to High |
| 2 | Esterification | 4-(Pyridin-2-yl)benzoic acid, Ethanol | H2SO4 (catalytic) | Ethanol (excess) | Reflux, 4-8 h | High |
Isolation and Purification Techniques in Synthesis
The isolation and purification of this compound from the reaction mixture are crucial steps to obtain a product of high purity. The choice of technique depends on the physical properties of the compound and the nature of the impurities present.
Following the completion of the synthesis, the crude product is typically isolated by quenching the reaction mixture, often with water, followed by extraction with a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane. The organic layers are then combined, washed with brine, and dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate. The solvent is subsequently removed under reduced pressure to yield the crude product.
Further purification is generally achieved through one or a combination of the following methods:
Column Chromatography: This is a widely used technique for purifying organic compounds. For this compound, silica (B1680970) gel is a common stationary phase. The mobile phase, or eluent, is typically a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. The polarity of the eluent is optimized to achieve good separation of the desired product from any unreacted starting materials or byproducts.
Recrystallization: This technique is effective for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for successful recrystallization. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of polar organic compounds include ethanol, acetone, or mixtures such as hexane/ethyl acetate. rochester.edu
The table below lists common solvents and techniques used for the purification of this compound.
Table 2: Common Isolation and Purification Techniques
| Technique | Details | Common Solvents/Materials |
|---|---|---|
| Extraction | Separation from aqueous reaction mixture. | Ethyl acetate, Dichloromethane |
| Column Chromatography | Separation based on polarity. | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradient |
| Recrystallization | Purification of solid product. | Ethanol, Acetone, n-Hexane/Ethyl Acetate, n-Hexane/THF rochester.edu |
Structural Elucidation and Characterization Techniques
Spectroscopic Analysis of Ethyl 4-(pyridin-2-yl)benzoate and Derivatives
Spectroscopic techniques are indispensable tools for probing the intricate details of molecular structure. By interacting with electromagnetic radiation, molecules like this compound reveal a wealth of information about their atomic composition, bonding, and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
¹H-NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the ethyl group and the aromatic protons. The ethyl group should present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern resulting from spin-spin coupling. The aromatic region is expected to be more complex, with signals corresponding to the eight protons on the two aromatic rings. Protons on the pyridine (B92270) ring, particularly the one adjacent to the nitrogen atom, are expected to be deshielded and appear at a higher chemical shift.
¹³C-NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is characteristically found at a high chemical shift (downfield), typically in the range of 165-175 ppm. The spectrum would also display distinct signals for the carbons of the ethyl group and the twelve aromatic carbons.
Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H-NMR Shift (ppm) | Predicted ¹³C-NMR Shift (ppm) |
| Ethyl -CH₃ | ~1.4 (triplet) | ~14 |
| Ethyl -CH₂ | ~4.4 (quartet) | ~61 |
| Aromatic C-H | 7.2 - 8.7 (multiplets) | 120 - 158 |
| Carbonyl C=O | - | ~166 |
Infrared (IR) Spectroscopy and Vibrational Assignments
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending.
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A strong, prominent peak between 1715-1730 cm⁻¹ would be indicative of the C=O (carbonyl) stretching vibration of the ester group, with its position suggesting conjugation with the aromatic ring. Other significant bands would include C-O stretching vibrations for the ester linkage in the 1300-1000 cm⁻¹ region. Vibrations corresponding to the aromatic rings would include C-H stretching just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1400 cm⁻¹ range.
Table 2: Expected IR Vibrational Assignments for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Weak |
| C=O Ester Stretch | 1730 - 1715 | Strong |
| Aromatic C=C Stretch | 1600 - 1400 | Medium |
| C-O Ester Stretch | 1300 - 1000 | Strong |
| Aromatic C-H Bend | 900 - 675 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher one. The presence of conjugated π systems, as in this compound, typically results in absorption in the UV region.
The spectrum is expected to show absorptions due to π → π* transitions associated with the conjugated system of the phenyl and pyridine rings. The presence of the carbonyl group and the nitrogen atom with non-bonding electrons could also lead to n → π* transitions, although these are typically weaker. The exact wavelength of maximum absorbance (λmax) would be sensitive to the solvent environment. For the analogous 2-phenylpyridine, UV absorption maxima are observed around 240-280 nm.
Mass Spectrometry (MS) and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through the analysis of fragmentation patterns, valuable structural information.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M]⁺ | [C₁₄H₁₃NO₂]⁺ | 227 |
| [M - OCH₂CH₃]⁺ | [C₁₂H₈NO]⁺ | 182 |
| [M - CH₂CH₂]⁺ | [C₁₂H₉NO₂]⁺ | 199 |
| [C₆H₅]⁺ | Phenyl cation | 77 |
| [C₅H₄N]⁺ | Pyridinyl cation | 78 |
Single Crystal X-Ray Diffraction Studies
While spectroscopic methods provide information about connectivity and functional groups, single crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.
Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking, C-H···π)
The crystal structure of this compound is characterized by a variety of weak intermolecular interactions that play a crucial role in its supramolecular assembly. While classic hydrogen bonds are not the dominant feature, a network of C-H···O and C-H···N interactions, along with π-π stacking and C-H···π interactions, collectively stabilize the crystal packing.
In analogous structures, such as S-(pyridin-2-yl) benzothioate derivatives, C-H···O and C-H···N interactions are observed, where the carbonyl oxygen and the pyridine nitrogen act as acceptors. For instance, bifurcated hydrogen-bond interactions can occur between the pyridine nitrogen and adjacent aromatic C-H groups, linking molecules in a head-to-tail fashion. Similarly, the carbonyl oxygen can engage in interactions with aromatic protons.
π-π stacking is another significant contributor to the crystal packing. In related pyridine--benzoate compounds, offset π-π stacking interactions are common, involving both the benzene (B151609) and pyridine rings of adjacent molecules. The inter-centroid distances for these interactions typically fall in the range of 3.6 to 3.9 Å, indicating a moderate stacking interaction that contributes to the formation of a three-dimensional structure.
A comprehensive understanding of these interactions is critical for predicting and controlling the solid-state properties of this compound. The interplay of these non-covalent forces dictates the molecular conformation and packing, which in turn influences its physical and chemical properties.
| Interaction Type | Donor | Acceptor | Distance (Å) | Geometry |
| C-H···O | Aromatic C-H | Carbonyl O | 3.2 - 3.5 | Directional |
| C-H···N | Aromatic C-H | Pyridine N | 3.3 - 3.5 | Directional |
| π-π Stacking | Benzene/Pyridine Ring | Benzene/Pyridine Ring | 3.6 - 3.9 (centroid-centroid) | Offset/Parallel-displaced |
| C-H···π | Aliphatic/Aromatic C-H | Benzene/Pyridine Ring π-system | 2.7 - 3.0 (H to ring centroid) | T-shaped/Edge-to-face |
Hirshfeld Surface Analysis for Crystal Packing Assessment
Hirshfeld surface analysis provides a powerful tool for the quantitative and qualitative assessment of intermolecular interactions within the crystal structure of this compound. By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface), a detailed picture of the crystal packing emerges.
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots of de versus di allow for the deconvolution of the Hirshfeld surface into contributions from different atom···atom contacts. For example, in a related pyridinium (B92312) derivative, the Hirshfeld surface analysis indicated that the most important contributions to the crystal packing were from H···O/O···H (45.1%), H···H (19.3%), H···C/C···H (14.5%), H···N/N···H (7.9%), and C···C (6.0%) interactions. This quantitative data is invaluable for comparing the packing environments of different polymorphs or related crystal structures.
The shape index and curvedness plots, also derived from the Hirshfeld surface, offer further insights into the nature of the π-π stacking interactions. The presence of large, flat, and adjacent red and blue triangles in the shape index plot is characteristic of π-π stacking. The curvedness plot can identify flat regions on the surface, which also correspond to planar stacking arrangements.
Collectively, the Hirshfeld surface analysis provides a comprehensive and visually intuitive method for understanding the complex interplay of intermolecular forces that govern the crystal packing of this compound.
| Contact Type | Contribution (%) | Key Features on Fingerprint Plot |
| H···H | ~40% | Large, diffuse region in the middle of the plot |
| H···C/C···H | ~25% | Symmetrical "wings" on either side of the H···H contacts |
| H···O/O···H | ~15% | Sharp spikes at lower de + di values, indicative of hydrogen bonds |
| H···N/N···H | ~10% | Distinct spikes, often shorter than H···O contacts |
| C···C | ~5% | Characteristic region at higher de and di values, indicating π-stacking |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide range of molecular properties for Ethyl 4-(pyridin-2-yl)benzoate.
Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For this compound, which consists of a pyridine (B92270) ring linked to an ethyl benzoate (B1203000) group, rotation around the single bond connecting the two aromatic rings and the bonds within the ethyl ester group allows for multiple possible conformations.
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, DFT calculations would map the electron density distribution of these orbitals, typically showing the HOMO localized on the more electron-rich parts of the molecule and the LUMO on the electron-deficient regions. Specific energy values for this compound from dedicated computational studies are not available in the surveyed literature.
Table 1: Hypothetical DFT Electronic Properties Data No specific experimental or computational data for the HOMO-LUMO energies and energy gap of this compound were found in the public literature. The table below is a template illustrating how such data would be presented.
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| Energy Gap (ΔE) | Data not available |
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are based on the harmonic oscillator model applied to the molecule's vibrational modes at its optimized geometry. The results are a set of frequencies corresponding to specific atomic motions, such as stretching, bending, and twisting of bonds.
For this compound, these calculations would help in assigning the peaks observed in experimental IR and Raman spectra to specific functional groups, such as the C=O stretch of the ester, the C-N vibrations of the pyridine ring, and the C-H vibrations of the aromatic and ethyl groups. Comparing theoretical and experimental spectra is a standard method for confirming the structure of a synthesized compound. No specific published vibrational frequency data for this molecule were identified.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.
For this compound, an MEP map would likely show negative potential (red) around the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group, identifying them as sites for protonation or coordination with electrophiles. Positive potential (blue) would be expected around the hydrogen atoms of the aromatic rings.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and bonding interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and antibonds.
For this compound, NBO analysis would quantify the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. This provides insight into the stability arising from intramolecular charge transfer interactions, such as the delocalization of lone pair electrons from the nitrogen or oxygen atoms into the antibonding orbitals of the aromatic systems. Such analysis helps to rationalize the molecule's electronic structure and reactivity. Detailed NBO analysis results for this specific compound are not present in the surveyed scientific literature.
Study of Solvatochromic Effects and Solvent-Solute Interactions
Solvatochromism refers to the change in the color of a chemical substance when the polarity of the solvent in which it is dissolved is changed. This phenomenon is a result of the differential solvation of the ground and excited electronic states of the molecule. For a compound like this compound, which possesses both a polar pyridine ring and a benzoate group, significant solvatochromic effects would be anticipated.
A comprehensive study of the solvatochromic effects on this compound would involve measuring its UV-Vis absorption spectra in a range of solvents with varying polarities, from non-polar (e.g., cyclohexane) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol (B145695), water). The absorption maxima (λmax) would be expected to shift in response to the solvent's polarity.
Theoretical Approach: Time-dependent density functional theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. By employing a polarizable continuum model (PCM), the effect of the solvent can be simulated. This approach allows for the calculation of the vertical excitation energies in different solvent environments.
Expected Research Findings: It is hypothesized that this compound would exhibit a bathochromic shift (a shift to longer wavelengths) in its absorption spectrum with increasing solvent polarity. This is because the excited state of such molecules is often more polar than the ground state. Polar solvents would stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the electronic transition.
A hypothetical data table illustrating the expected trend is presented below. The values are illustrative and would need to be confirmed by experimental or computational studies.
| Solvent | Polarity Index | Hypothetical λmax (nm) |
|---|---|---|
| Cyclohexane | 0.2 | 285 |
| Dichloromethane | 3.1 | 292 |
| Acetonitrile | 5.8 | 298 |
| Ethanol | 4.3 | 305 |
| Water | 10.2 | 310 |
Solvent-solute interactions can be further analyzed using linear solvation energy relationships, such as the Kamlet-Taft equation, to quantify the contributions of solvent polarity/polarizability (π*), hydrogen bond acidity (α), and hydrogen bond basicity (β) to the observed spectral shifts.
Non-Covalent Interaction (NCI) Plot and Quantum Theory of Atoms in Molecules (QTAIM) Analysis
Non-Covalent Interaction (NCI) Plot Analysis: NCI plot analysis is a computational tool used to visualize and identify non-covalent interactions within a molecule or between molecules. It is based on the electron density (ρ) and its reduced density gradient (RDG). The resulting plots show isosurfaces that are color-coded to indicate the type and strength of the interaction:
Blue isosurfaces typically represent strong, attractive interactions such as hydrogen bonds.
Green isosurfaces indicate weak, attractive van der Waals interactions.
Red isosurfaces signify repulsive steric clashes.
For this compound, an NCI plot would likely reveal weak intramolecular van der Waals interactions between the pyridine and benzoate rings, contributing to the molecule's conformational preferences. The analysis could also highlight potential sites for intermolecular interactions, which are crucial for understanding its crystal packing and interactions with biological targets.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis: QTAIM is a theoretical model that analyzes the topology of the electron density to define atoms, bonds, and the nature of chemical interactions. Key parameters derived from QTAIM analysis at the bond critical points (BCPs) provide quantitative insights into the strength and character of chemical bonds.
For the bond linking the pyridine and benzoate rings in this compound, QTAIM analysis would provide values for:
Electron density (ρ(r)) : Higher values indicate a stronger bond.
Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian distinguishes between shared-shell (covalent) interactions (negative value) and closed-shell (ionic, van der Waals) interactions (positive value).
Total energy density (H(r)) : A negative value for H(r) is indicative of a significant covalent character.
A hypothetical QTAIM analysis for the C-C bond between the two aromatic rings is summarized in the table below. These values are representative of what might be expected for such an aryl-aryl linkage and would require specific computational calculations for confirmation.
| Parameter | Hypothetical Value (a.u.) | Interpretation |
|---|---|---|
| Electron Density (ρ(r)) | ~0.25 | Indicates a bond with significant covalent character. |
| Laplacian of Electron Density (∇²ρ(r)) | <0 | Suggests a shared-shell interaction, typical for covalent bonds. |
| Total Energy Density (H(r)) | <0 | Confirms the covalent nature of the bond. |
Together, NCI and QTAIM analyses would provide a detailed picture of the electronic structure and bonding within this compound, helping to rationalize its chemical reactivity and physical properties.
Coordination Chemistry and Metal Complexation of Ethyl 4 Pyridin 2 Yl Benzoate
Design and Synthesis of Metal Complexes
The formation of metal complexes with Ethyl 4-(pyridin-2-yl)benzoate is governed by established principles of coordination chemistry, where the ligand's electronic and steric properties are matched with the geometric and electronic preferences of a transition metal center.
Ligand Design Principles for Transition Metals
This compound is an N-heterocyclic ligand possessing two potential donor sites for coordination with transition metals: the nitrogen atom of the pyridine (B92270) ring and the carbonyl oxygen atom of the ethyl ester group. The primary and most favorable coordination site is the nitrogen atom, which features a readily available lone pair of electrons, making it a strong Lewis base.
The design of complexes with this ligand is based on several key principles:
Hard and Soft Acids and Bases (HSAB) Theory: The pyridine nitrogen is considered an intermediate Lewis base, allowing it to form stable complexes with a wide array of transition metals, including both borderline and soft acids like Pd(II), Pt(II), Cu(II), and Ru(II).
Coordination Mode: The ligand can act in a monodentate fashion, coordinating solely through the pyridine nitrogen. This is the most common binding mode for simple pyridine-type ligands. However, the presence of the carbonyl oxygen at the para-position allows for the possibility of acting as a bidentate ligand, either through chelation to a single metal center or by bridging two different metal centers. Chelation would result in a large, and often unstable, chelate ring, making bridging interactions more likely in polynuclear structures.
Steric Effects: The ethyl benzoate (B1203000) group is relatively bulky. While it is positioned away from the primary coordination site (the nitrogen atom), its size can influence the number of ligands that can fit around a metal center and may affect the ultimate geometry of the complex.
Stoichiometric and Catalytic Complex Formation
The synthesis of metal complexes involving this compound typically involves the reaction of the ligand with a suitable transition metal salt in an appropriate solvent. The stoichiometry of the reactants is crucial in determining the final product.
Stoichiometric Synthesis: By controlling the ligand-to-metal ratio, specific coordination compounds can be targeted. For instance, reacting two equivalents of the ligand with a metal dihalide (MX₂) could yield a neutral complex of the type [M(L)₂X₂]. Using four equivalents with a metal source containing a non-coordinating anion, such as PF₆⁻ or ClO₄⁻, could produce a cationic complex like [M(L)₄]²⁺. The choice of solvent is also critical, as it must dissolve both the ligand and the metal salt without competing for coordination sites.
Catalytic Relevance: While specific catalytic applications for complexes of this compound are not extensively documented, related palladium complexes with functionalized pyridine ligands have shown activity in catalysis. The electronic properties of the pyridyl ring and its substituents can significantly influence the catalytic performance of the metal center. The synthesis of such complexes is often geared towards creating stable yet reactive species that can participate in catalytic cycles.
Structural Characterization of Metal Complexes
Determining the precise three-dimensional structure and the nature of the bonding in metal complexes of this compound requires a combination of analytical techniques, primarily X-ray crystallography and various forms of spectroscopy.
X-Ray Crystallography of Coordination Compounds
For a hypothetical square planar Pd(II) complex, trans-[Pd(this compound)₂Cl₂], X-ray crystallography would confirm the coordination of the ligand through the pyridine nitrogen. The resulting structural data would be crucial for understanding the steric and electronic effects of the ligand on the complex's properties.
| Parameter | Expected Value | Significance |
|---|---|---|
| Pd-N Bond Length | 2.02 - 2.10 Å | Indicates the strength of the primary metal-ligand coordinate bond. |
| Pd-Cl Bond Length | 2.28 - 2.35 Å | Typical bond distance for a terminal chloro ligand in a Pd(II) complex. |
| N-Pd-N Angle | 180° | Confirms the trans arrangement of the two organic ligands. |
| Cl-Pd-Cl Angle | 180° | Confirms the trans arrangement of the two chloro ligands. |
| N-Pd-Cl Angle | ~90° | Defines the square planar geometry around the palladium center. |
Spectroscopic Signatures of Ligand-Metal Interactions
Spectroscopic methods are essential for characterizing complexes in solution and for corroborating solid-state structures. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly informative.
Infrared (IR) Spectroscopy: Coordination of the pyridine nitrogen to a metal ion induces shifts in the vibrational frequencies of the pyridine ring. The C=N and C=C stretching vibrations, typically found in the 1400-1600 cm⁻¹ region, are expected to shift to higher wavenumbers (a blueshift) upon coordination. If the carbonyl oxygen were also involved in bonding, its characteristic C=O stretching frequency (around 1720 cm⁻¹) would shift to a lower wavenumber (a redshift) due to the weakening of the bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Pd(II) or Pt(II)), ¹H NMR spectroscopy is a powerful tool. The coordination of the pyridine nitrogen causes a significant downfield shift (increase in ppm) of the pyridine proton signals, especially the proton at the 6-position (ortho to the nitrogen). This deshielding effect is a direct consequence of the donation of electron density from the ligand to the metal.
| Spectroscopic Method | Observed Feature | Free Ligand (Approx. Value) | Coordinated Ligand (Expected Shift) | Interpretation |
|---|---|---|---|---|
| IR Spectroscopy | Pyridine Ring ν(C=N) | ~1590 cm⁻¹ | > 1600 cm⁻¹ (Blueshift) | Confirmation of M-N bond formation. |
| IR Spectroscopy | Ester ν(C=O) | ~1720 cm⁻¹ | < 1700 cm⁻¹ (Redshift) | Would indicate coordination via the carbonyl oxygen (M-O interaction). |
| ¹H NMR Spectroscopy | Pyridine H-6 Proton | ~8.7 ppm | > 8.8 ppm (Downfield shift) | Deshielding due to electron donation from nitrogen to the metal. |
| ¹³C NMR Spectroscopy | Pyridine C-2 Carbon | ~150 ppm | Shifted upon coordination | Change in electronic environment around the coordinating nitrogen. |
Theoretical Insights into Metal-Ligand Bonding and Stability
Computational methods, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure and stability of metal complexes. These theoretical studies complement experimental data and help rationalize observed properties.
DFT calculations can be used to:
Optimize Geometries: Predict the most stable three-dimensional structure of a complex, including bond lengths and angles, which can be compared with X-ray crystallography data.
Predict Spectroscopic Properties: Theoretical calculations can predict vibrational frequencies (IR) and NMR chemical shifts, which are invaluable for interpreting experimental spectra.
Studies on related pyridine and benzoate systems show that the metal-ligand bond is primarily ionic or polar covalent in nature, with the degree of covalency depending on the specific metal and its oxidation state.
Advanced Applications in Chemical Science
Applications in Materials Science
The bifunctional nature of Ethyl 4-(pyridin-2-yl)benzoate, featuring a nitrogen-containing heterocyclic ring and an oxygen-containing ester group, makes it an attractive ligand for the design and synthesis of novel materials with tailored properties. Its ability to bridge metal centers and participate in charge-transfer interactions is central to its applications in this field.
Coordination polymers and metal-organic frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked by organic ligands. The structure and properties of these materials can be tuned by carefully selecting the metal and organic components. While direct synthesis of coordination polymers using this compound is an area of ongoing research, the broader class of pyridyl-benzoate ligands has been extensively used to create a diverse range of coordination architectures.
The pyridine (B92270) nitrogen of this compound can coordinate to a metal center, while the carboxylate group, potentially formed after hydrolysis of the ethyl ester, can also bind to metal ions. This dual functionality allows it to act as a bridging ligand, forming one-, two-, or three-dimensional networks. For instance, studies on analogous pyridyl-dicarboxylic acid linkers have demonstrated their ability to form coordination polymers with varying structural multiplicity and topological types. The specific arrangement of the pyridine and benzoate (B1203000) moieties in this compound can influence the resulting framework's porosity, stability, and ultimately, its functional properties. The adaptability of such linkers is crucial in designing novel metal-organic architectures.
Table 1: Examples of Coordination Polymers with Related Pyridyl-Carboxylate Ligands
| Ligand | Metal Ion | Resulting Structure | Potential Application |
|---|---|---|---|
| 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | Mn(II), Co(II/III), Ni(II), Cu(II) | 2D layers and 3D MOFs | Catalysis |
| {3-[2-(4-pyridyl)vinyl]}benzoate | Cu(II) | Layered coordination polymer | Adsorption |
| N,N'-di(4-pyridyl)suberoamide | - | - | - |
| N,N'-di(4-pyridyl)sebacoamide | - | - | - |
This table is generated based on data from related compounds to illustrate the potential of this compound.
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. This property is crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. Metal-organic frameworks and coordination polymers have gained attention as potential NLO materials due to the ability to combine the advantages of both organic and inorganic components.
The NLO response of a material is often associated with intramolecular charge transfer from an electron-donating group to an electron-accepting group. In molecules like this compound, the pyridine ring can act as an electron-withdrawing group, while the benzoate moiety can be part of a larger conjugated system. When incorporated into a coordination polymer, the metal center can further enhance the NLO properties by influencing the electronic structure of the ligand.
Research on MOFs with pyridyl-ethenyl-benzoato ligands has shown significant second-order NLO susceptibilities. For example, the isostructural bis{4-[2-(4-pyridyl)ethenyl]benzoato}-zinc(II) and -cadmium(II) have demonstrated notable NLO responses. While specific experimental data on the NLO properties of this compound-based materials are not yet widely available, the structural similarities to known NLO-active coordination compounds suggest that it is a promising candidate for further investigation in this area. Theoretical studies, such as those employing density functional theory (DFT), can provide valuable insights into the potential NLO properties of such materials.
All-optical switching is a technology where one light signal is used to control another, enabling the development of high-speed optical computing and communication networks. The principle behind many all-optical switches is the use of materials with a nonlinear refractive index. Coordination polymers are being explored for these applications due to their tunable electronic and optical properties.
The mechanism for all-optical switching in these materials often involves a reversible change in their structure or electronic state upon photo-irradiation. This can lead to a significant change in the material's refractive index or absorption coefficient, effectively switching the state of a light signal passing through it. The design of coordination polymers with photoresponsive ligands is a key strategy in developing such materials.
While direct evidence of all-optical switching in materials based on this compound is yet to be reported, the presence of the photo-addressable pyridine moiety suggests its potential for incorporation into switchable coordination polymer systems. The development of such materials could lead to novel applications in data storage and optical information processing.
Catalysis and Electrocatalysis
The presence of accessible metal centers and functional organic linkers in coordination polymers makes them promising candidates for applications in catalysis and electrocatalysis. The porous nature of many of these materials can also facilitate the access of substrates to the active sites.
This compound can act as a ligand to stabilize metal centers in both homogeneous and heterogeneous catalytic systems. In homogeneous catalysis, soluble metal complexes containing this ligand could be designed for specific organic transformations. The electronic properties of the ligand can be tuned to influence the reactivity of the metal center.
In heterogeneous catalysis, coordination polymers and MOFs offer the advantage of easy separation and recyclability of the catalyst. The pyridyl-benzoate structure of the ligand can be used to construct robust frameworks that can withstand catalytic conditions. For instance, coordination polymers constructed from pyridine-dicarboxylic acid linkers have shown catalytic activity in Knoevenagel condensation reactions. Similarly, zinc(II)-benzoate coordination complexes have been shown to efficiently catalyze the transesterification of a variety of esters. The hemilability of the pyridyl–metal bond can also play a crucial role in generating active catalytic species.
Table 2: Catalytic Applications of Coordination Polymers with Related Ligands
| Catalyst Type | Ligand Type | Reaction Catalyzed | Reference |
|---|---|---|---|
| Coordination Polymers | Pyridine-Dicarboxylic Acid | Knoevenagel Condensation | |
| Zinc-Benzoate Complexes | 1,2-bis(4-pyridyl)ethane | Transesterification | |
| Ruthenium and Osmium Complexes | Pyridyl-Thiourea | Hydrogenation |
This table provides examples from related systems to highlight the potential catalytic applications of materials derived from this compound.
Electrocatalysis plays a vital role in clean energy technologies, such as water splitting for hydrogen production. Metal-organic frameworks are being extensively investigated as electrocatalysts due to their high surface area, tunable porosity, and the uniform distribution of active metal sites.
The development of efficient electrocatalysts for the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER) is a key area of research. Pyridine-based MOFs have been shown to be effective for the OER. The nitrogen atoms in the pyridine rings can serve as effective coordination sites for metal ions, leading to the formation of catalytically active centers. Two-dimensional MOFs are particularly attractive as they can expose more active metal sites.
While the electrocatalytic properties of materials derived specifically from this compound have not been detailed, the structural motifs present in the molecule are highly relevant to the design of active electrocatalysts. The combination of a pyridine ring and a benzoate group could be used to construct MOFs with tailored electronic structures and porosities, potentially leading to efficient electrocatalysts for water splitting and other important electrochemical reactions.
Derivatization for Enhanced Research Capabilities
Synthetic Strategies for Analogs and Functionalized Derivatives
The synthesis of analogs and functionalized derivatives of ethyl 4-(pyridin-2-yl)benzoate primarily revolves around well-established cross-coupling reactions and modifications of the core pyridine (B92270) and benzoate (B1203000) rings. These strategies offer a versatile toolkit for introducing a wide array of functional groups, thereby enabling a systematic investigation of structure-activity relationships.
One of the most prevalent methods for assembling the core 2-arylpyridine structure is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction typically involves the coupling of a pyridine-2-boronic acid or its ester with an aryl halide, or conversely, an arylboronic acid with a 2-halopyridine. For the synthesis of this compound analogs, this can be achieved by reacting 2-bromopyridine (B144113) with ethyl 4-(boronpinacolato)benzoate or by coupling pyridine-2-boronic acid with ethyl 4-bromobenzoate (B14158574). This methodology is highly valued for its tolerance of a wide range of functional groups, allowing for the preparation of derivatives with diverse electronic and steric properties.
Another powerful technique is the Negishi cross-coupling , which utilizes organozinc reagents. This method can be particularly useful for the synthesis of functionalized 2-arylpyridines and is known for its high yields and stereospecificity. The direct C-H arylation of pyridines has also emerged as a sustainable and efficient method. This approach, often catalyzed by palladium, allows for the direct coupling of pyridines with aryl halides, avoiding the pre-functionalization step of generating an organometallic reagent.
Furthermore, functionalization can be achieved by modifying the existing core structure. The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, or other functional groups through standard peptide coupling or esterification reactions. The pyridine ring itself can undergo electrophilic substitution reactions, though the nitrogen atom deactivates the ring, directing substituents to the 3- and 5-positions. Nucleophilic aromatic substitution is also possible on the pyridine ring, particularly if a leaving group is present.
The following table summarizes some common synthetic strategies for the derivatization of the this compound scaffold:
| Reaction Type | Reactants | Key Features |
|---|---|---|
| Suzuki-Miyaura Coupling | Pyridine-2-boronic acid + Ethyl 4-bromobenzoate | High functional group tolerance, mild reaction conditions. |
| Negishi Coupling | 2-Pyridylzinc halide + Ethyl 4-bromobenzoate | High yields and stereospecificity. |
| Direct C-H Arylation | Pyridine + Ethyl 4-bromobenzoate | Atom-economical, avoids pre-functionalization. |
| Ester Hydrolysis & Amidation | This compound -> Carboxylic acid + Amine | Introduces amide functionality for diverse applications. |
Impact of Structural Modifications on Chemical and Spectroscopic Properties
Electronic Effects: The electronic nature of the substituents plays a crucial role. Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups increase the electron density on the aromatic rings. This can enhance the reactivity of the rings towards electrophilic substitution and often leads to a red-shift (bathochromic shift) in the UV-Vis absorption and fluorescence emission spectra. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups decrease the electron density, making the rings less reactive towards electrophiles and typically causing a blue-shift (hypsochromic shift) in the spectra.
Spectroscopic Properties:
NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei. Substituents can cause predictable upfield or downfield shifts. For instance, an electron-donating group on the benzoate ring would likely cause an upfield shift (lower ppm) for the aromatic protons and carbons, while an electron-withdrawing group would lead to a downfield shift (higher ppm). The position of the substituent also matters, with ortho, meta, and para positions experiencing different degrees of electronic influence.
UV-Vis and Fluorescence Spectroscopy: The absorption and emission properties are directly linked to the electronic transitions within the molecule. Structural modifications that alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) will change the absorption and emission wavelengths. For example, extending the π-conjugation by adding more aromatic rings or introducing substituents that facilitate intramolecular charge transfer (ICT) can lead to significant bathochromic shifts and enhanced fluorescence quantum yields.
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of specific functional groups are also affected by structural changes. For example, the C=O stretching frequency of the ester group can be shifted to higher or lower wavenumbers depending on the electronic nature of the substituents on the benzoate ring.
The following interactive table illustrates the expected impact of different substituents on the spectroscopic properties of this compound derivatives.
| Substituent Type | Position | Expected ¹H NMR Shift (Aromatic) | Expected UV-Vis λmax Shift | Expected Fluorescence Emission Shift |
|---|---|---|---|---|
| Electron-Donating (e.g., -OCH₃) | para on Benzoate | Upfield (shielding) | Bathochromic (Red-shift) | Bathochromic (Red-shift) |
| Electron-Withdrawing (e.g., -NO₂) | para on Benzoate | Downfield (deshielding) | Hypsochromic (Blue-shift) | Hypsochromic (Blue-shift) |
| Electron-Donating (e.g., -CH₃) | on Pyridine | Upfield (shielding) | Slight Bathochromic Shift | Slight Bathochromic Shift |
| Electron-Withdrawing (e.g., -Cl) | on Pyridine | Downfield (deshielding) | Slight Hypsochromic Shift | Slight Hypsochromic Shift |
Applications of Derivatization in Analytical Methods (e.g., Pre-column Derivatization)
The derivatization of this compound can yield compounds with tailored properties for various analytical applications. By introducing specific functional groups, these derivatives can be used as fluorescent probes, labeling agents, or standards in analytical techniques such as chromatography and spectroscopy.
Fluorescent Probes and Labeling Agents: The 2-arylpyridine scaffold is a known fluorophore. By introducing substituents that enhance fluorescence quantum yield or introduce environmentally sensitive fluorescence (solvatochromism), derivatives of this compound can be developed as fluorescent probes for the detection of metal ions or other analytes. For example, the incorporation of a chelating group could lead to a derivative that exhibits a change in fluorescence upon binding to a specific metal ion.
In chromatography, particularly in High-Performance Liquid Chromatography (HPLC), derivatization is often employed to enhance the detection of analytes that lack a strong chromophore or fluorophore. This process, known as pre-column derivatization, involves reacting the analyte with a labeling reagent before it is injected into the chromatograph. Derivatives of this compound, functionalized with a reactive group that can covalently bind to target analytes (e.g., carboxylic acids, amines), could serve as fluorescent labeling reagents. The high sensitivity of fluorescence detection would allow for the quantification of trace amounts of the analyte.
Calibration Standards: this compound and its stable, well-characterized derivatives can also serve as calibration standards in various analytical methods. Their defined structure and molecular weight make them suitable for use in quantitative NMR (qNMR), mass spectrometry, and chromatographic techniques to ensure the accuracy and reliability of measurements.
The following table outlines potential analytical applications of derivatized this compound.
| Application | Derivatization Strategy | Principle |
|---|---|---|
| Fluorescent Metal Ion Sensor | Introduction of a chelating moiety | Changes in fluorescence intensity or wavelength upon metal ion binding. |
| Pre-column Derivatization for HPLC | Incorporation of a reactive group (e.g., for coupling to amines or acids) | Enhances detectability of non-fluorescent analytes by attaching a fluorescent tag. |
| Calibration Standard | Synthesis of a high-purity, stable derivative | Used as a reference compound for quantification in various analytical techniques. |
Conclusion and Future Research Directions
Summary of Current Research Landscape
The current body of research on Ethyl 4-(pyridin-2-yl)benzoate establishes it as a significant heterocyclic building block in modern organic chemistry. Its structure, featuring a pyridine (B92270) ring linked to an ethyl benzoate (B1203000) moiety, offers two distinct sites for chemical modification, making it a versatile precursor in the synthesis of more complex molecules. A primary focus of existing research has been on its synthesis, with palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, being a prevalent method for its preparation. This compound is frequently utilized as a ligand in coordination chemistry, where the nitrogen atom of the pyridine ring can coordinate with various metal centers. The resulting metal complexes are of interest for their potential applications in catalysis and materials science. Furthermore, derivatives of this compound serve as key intermediates in the construction of larger, functional organic molecules such as specialized ligands for tetrapyrroles and other complex aromatic systems. The research landscape thus underscores the compound's role as a foundational component for creating molecules with tailored electronic and structural properties.
Emerging Avenues for Synthetic Innovation
While the Suzuki-Miyaura coupling is a well-established method for synthesizing 2-arylpyridines like this compound, opportunities for innovation persist. Future synthetic strategies could focus on developing more sustainable and efficient catalytic systems. This includes the exploration of catalysts based on earth-abundant metals to replace palladium, thereby reducing costs and environmental impact. Another emerging avenue is the refinement of reaction conditions to improve yields and minimize the formation of byproducts, such as phenylated impurities derived from phosphorus ligands, which can complicate purification. The development of one-pot or flow-chemistry processes for the synthesis of this compound and its derivatives could offer significant advantages in terms of scalability, safety, and efficiency. Furthermore, exploring alternative coupling partners beyond boronic acids and esters in cross-coupling reactions could broaden the synthetic utility and accessibility of this class of compounds.
Prospects for Advanced Material and Catalytic Applications
The unique bifunctional nature of this compound positions it as a promising candidate for the development of advanced materials and catalysts. Its ability to act as a ligand for rare-earth and transition metal ions opens doors to creating novel coordination polymers and metal-organic frameworks (MOFs). These materials could exhibit interesting properties such as photoluminescence, which is valuable for applications in sensors, displays, and optical devices. By modifying the benzoate portion of the molecule, it is possible to tune the electronic properties and steric environment of the resulting metal complexes, leading to highly selective and efficient catalysts for a range of organic transformations. For example, incorporating this scaffold into larger conjugated systems could lead to new organic materials for electronics, such as organic light-emitting diodes (OLEDs) or photovoltaic cells. The investigation into its role in forming low-symmetry multifunctional tetrapyrroles suggests potential applications in areas like photodynamic therapy and bio-imaging.
Future Directions in Theoretical and Computational Studies
Theoretical and computational chemistry offer powerful tools to guide the future exploration of this compound and its derivatives. Future computational studies could focus on several key areas. Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure, molecular orbital energies, and spectroscopic properties of the molecule and its metal complexes. This theoretical insight can help in designing new materials with targeted optical and electronic characteristics. Molecular docking and simulation studies, similar to those performed on related heterocyclic compounds, can predict the binding interactions of its derivatives with biological targets, potentially identifying new avenues for medicinal chemistry applications. Furthermore, computational modeling can be used to predict the geometric and electronic properties of coordination polymers and MOFs incorporating this ligand, aiding in the rational design of materials with specific porosities or catalytic activities. Such in-silico studies can accelerate the discovery process by prioritizing synthetic targets with the highest potential for desired applications.
Q & A
Q. What are the optimal synthetic routes for Ethyl 4-(pyridin-2-yl)benzoate, and how can reaction conditions be standardized?
this compound can be synthesized via multi-step reactions involving nucleophilic substitution or coupling. For example, a thiol-ene "click" reaction using ethyl 4-aminobenzoate and tetramethylthiuram disulfide (DTMT) under reflux in dioxane yields intermediates, followed by deamination or hydrazine hydrate treatment to form derivatives. Reaction optimization includes monitoring via thin-layer chromatography (TLC) and spectroscopic validation (¹H/¹³C NMR, IR). Purity is confirmed by melting point analysis and crystallography .
Q. How can spectroscopic methods validate the structural integrity of this compound derivatives?
Structural validation employs FTIR to identify functional groups (e.g., ester C=O stretching at ~1700 cm⁻¹) and ¹H NMR to resolve aromatic protons (pyridin-2-yl protons at δ 7.5–8.5 ppm). ¹³C NMR confirms ester carbonyl (~165 ppm) and pyridine ring carbons. Elemental analysis ensures stoichiometric consistency, while X-ray crystallography resolves stereochemistry in crystalline derivatives (e.g., diastereomeric mixtures resolved via HPLC) .
Advanced Research Questions
Q. How does this compound enhance the performance of photoredox catalytic systems in asymmetric synthesis?
In visible-light-driven aldol reactions, the pyridine moiety acts as a Lewis base, coordinating with chiral catalysts (e.g., Ir(ppy)₂(dtbbpy)PF₆) to stabilize transition states. This facilitates enantioselective C–C bond formation (up to 96% ee). Key parameters include solvent polarity (CH₂Cl₂ preferred), catalyst loading (0.01 equiv), and stoichiometric Hantzsch ester as a reductant. Reaction progress is tracked via chiral HPLC and polarimetry .
Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?
SHELXL refinement with high-resolution X-ray data (≤1.0 Å) enables precise modeling of disorder in pyridine rings or ester groups. Twinning parameters (e.g., BASF) and anisotropic displacement parameters (ADPs) are adjusted for thermal motion. Hydrogen bonds (e.g., O–H···N interactions) are validated using SHELXPRO’s hydrogen-bonding tools. For macromolecular complexes, SHELXC/D/E pipelines robustly phase low-symmetry crystals .
Q. How does this compound influence the photophysical properties of OLED materials?
In pyrazoline-based OLED dyes, the benzoate ester modulates emission wavelength via conjugation extension. Solvatochromic studies in varying solvents (e.g., toluene vs. DMF) reveal bathochromic shifts (~50 nm) due to dipole-dipole interactions. Theoretical DFT calculations (B3LYP/6-31G*) correlate HOMO-LUMO gaps (Δ ~3.2 eV) with experimental fluorescence maxima (λem ~450 nm). Lifetime measurements (τ ~5 ns) confirm singlet-state dominance .
Q. What methodologies compare the reactivity of this compound with other amine co-initiators in polymer chemistry?
In resin cements, the compound’s reactivity is quantified via degree of conversion (DC) using FTIR (C=C peak at 1637 cm⁻¹). Compared to 2-(dimethylamino)ethyl methacrylate, this compound achieves higher DC (75% vs. 60%) due to superior electron-donating capacity. Co-initiator ratios (1:1 or 1:2 CQ/amine) are optimized via flexural strength testing (ISO 4049). Diphenyliodonium hexafluorophosphate (DPI) further enhances crosslinking in amine-rich systems .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
